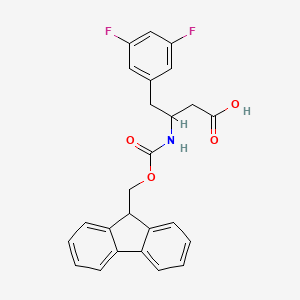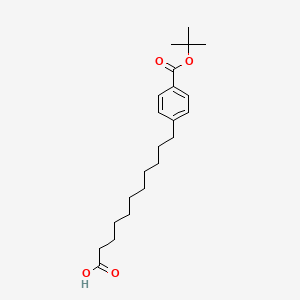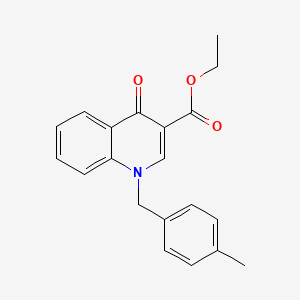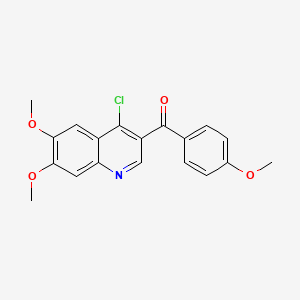![molecular formula C19H23FN2O4S B12498709 N-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498709.png)
N-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a butyl group, a methoxyphenyl group, and a fluorobenzenesulfonamido group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with 4-fluorobenzenesulfonyl chloride to form N-(4-methoxyphenyl)-4-fluorobenzenesulfonamide. This intermediate is then reacted with butylamine and acetic anhydride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds.
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s fluorine atom enhances its binding affinity and selectivity for target proteins, making it a potent inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methoxyphenyl)acetamide: A simpler analog with similar structural features but lacking the fluorobenzenesulfonamido group.
N-(tert-butyl)-2-(4-methoxyphenyl)acetamide: Another analog with a tert-butyl group instead of a butyl group.
N-(4-fluorophenyl)acetamide: Contains a fluorophenyl group but lacks the methoxy and sulfonamido groups.
Uniqueness
N-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and fluorobenzenesulfonamido groups enhances its reactivity and potential for diverse applications, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C19H23FN2O4S |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
N-butyl-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide |
InChI |
InChI=1S/C19H23FN2O4S/c1-3-4-13-21-19(23)14-22(16-7-9-17(26-2)10-8-16)27(24,25)18-11-5-15(20)6-12-18/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) |
Clave InChI |
SMEPOFBKYLMSJB-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B12498649.png)

![N-{[3,5-bis(trifluoromethyl)phenyl][2-(diphenylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12498660.png)

![1,2,4-Triazolo[4,3-b]pyridazine, 3-trifluoromethyl-6-(2-pyridylthio)-](/img/structure/B12498685.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498691.png)
![N-(2-methoxy-5-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B12498705.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12498706.png)


![3-Methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12498717.png)
